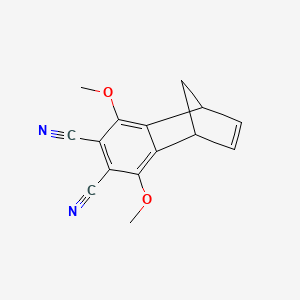

5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile

Description

5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile is a bicyclic aromatic compound featuring a methanonaphthalene core with two methoxy groups at positions 5 and 8 and two electron-withdrawing cyano groups at positions 6 and 6. This unique structure imparts distinct physicochemical properties, such as enhanced thermal stability and solubility in polar organic solvents, making it a candidate for applications in materials science and pharmaceuticals.

Properties

CAS No. |

650616-57-2 |

|---|---|

Molecular Formula |

C15H12N2O2 |

Molecular Weight |

252.27 g/mol |

IUPAC Name |

3,6-dimethoxytricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-4,5-dicarbonitrile |

InChI |

InChI=1S/C15H12N2O2/c1-18-14-10(6-16)11(7-17)15(19-2)13-9-4-3-8(5-9)12(13)14/h3-4,8-9H,5H2,1-2H3 |

InChI Key |

AJBGMQHTSYDHJX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C2C3CC(C2=C(C(=C1C#N)C#N)OC)C=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile typically involves multiple steps, starting from simpler organic molecules. One common approach involves the cycloaddition reaction of a diene with a dienophile to form the methanonaphthalene core, followed by functionalization with methoxy and dicarbonitrile groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is carefully monitored to control reaction parameters and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The dicarbonitrile groups can be reduced to primary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide or sodium ethoxide.

Major Products Formed

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In anticancer research, it may interfere with cell division or induce apoptosis in cancer cells.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Compounds

Key Observations :

- Core Diversity: The methanonaphthalene core distinguishes the target compound from dihydroisoquinolines (e.g., 6d in ) and sulfur-containing dithiino-pyridazines ().

- Functional Groups : The 6,7-dicarbonitrile groups in the target compound contrast with acetyl () or ester groups (), offering stronger electron-withdrawing effects that may enhance reactivity in nucleophilic substitutions.

- Substituent Effects: Methoxy groups in the target compound improve solubility compared to methyl or halogenated substituents in ’s dipyrano pyridines.

Research Findings and Challenges

- However, methoxy groups may reduce membrane permeability compared to halogenated analogs .

- Synthetic Complexity: The bicyclic methanonaphthalene core presents challenges in regioselective functionalization, unlike simpler dihydroisoquinolines () .

- Contradictions : highlights nitro/fluoro/chlorophenyl groups as critical for activity, raising questions about the target compound’s efficacy without these substituents .

Q & A

Q. What are the optimized synthetic routes for 5,8-Dimethoxy-1,4-dihydro-1,4-methanonaphthalene-6,7-dicarbonitrile, and how can reaction yields be improved?

- Methodological Answer : Synthesis typically involves Diels-Alder cycloaddition or methano-bridge formation under controlled conditions. Key steps include:

- Precursor Selection : Use 1,4-dimethoxynaphthalene derivatives as starting materials.

- Cycloaddition Optimization : Employ Lewis acids (e.g., AlCl₃) to catalyze methano-bridge formation at 80–100°C in anhydrous dichloromethane .

- Dicarbonitrile Introduction : React with cyanating agents (e.g., CuCN) under inert atmospheres.

- Yield Enhancement : Monitor reaction progress via HPLC or TLC, and optimize solvent polarity (e.g., DMF/THF mixtures) to reduce side products .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign methoxy groups (δ 3.8–4.0 ppm for ¹H; δ 55–60 ppm for ¹³C) and bridgehead protons (δ 5.2–5.5 ppm). The dicarbonitrile groups quaternary carbons appear at δ 115–120 ppm in ¹³C NMR.

- IR Spectroscopy : Confirm nitrile stretches at 2200–2250 cm⁻¹ and methoxy C-O bonds at 1250–1270 cm⁻¹.

- Mass Spectrometry : Use high-resolution MS (HRMS-ESI) to verify molecular ion peaks (expected [M+H]⁺ ~ 293.1 m/z) and fragmentation patterns .

Advanced Research Questions

Q. What computational strategies predict the electronic and steric effects of the dicarbonitrile groups in nucleophilic reactions?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate LUMO localization on nitrile carbons to assess electrophilicity. Compare with analogs like 1,4-methanonaphthalene derivatives to identify steric hindrance from the methano bridge .

- Molecular Dynamics (MD) : Simulate solvent-accessible surfaces to evaluate nucleophile accessibility.

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates with amines or thiols) .

Q. How can conflicting toxicity data from structural analogs (e.g., dieldrin) guide risk assessment for this compound?

- Methodological Answer :

- In Vitro Assays : Conduct Ames tests (mutagenicity) and MTT assays (cytotoxicity) using hepatic (HepG2) and neuronal (SH-SY5Y) cell lines. Compare results with dieldrin’s EC₅₀ values (e.g., 0.5–1.2 µM for neurotoxicity) .

- Mechanistic Studies : Use fluorescence-based assays to probe oxidative stress (e.g., ROS detection) and mitochondrial dysfunction.

- Data Reconciliation : Address contradictions (e.g., acute vs. chronic toxicity) by varying exposure durations and concentrations in zebrafish models .

Q. What experimental designs resolve discrepancies in reaction mechanisms proposed for methano-bridge stability?

- Methodological Answer :

- Isotopic Labeling : Use ¹³C-labeled precursors to track bridge degradation under thermal or photolytic stress.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs to identify rate-determining steps.

- Cross-Validation : Pair HPLC-MS degradation profiles with computational transition-state modeling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.